2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide
Description
2-Chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide is a benzamide derivative featuring a 2-chlorophenyl group attached to a methoxyethylamine moiety. This compound’s structure includes two chlorinated aromatic rings and a methoxyethyl chain, contributing to its unique physicochemical and biological properties. Benzamide derivatives are widely studied for their pesticidal, antimicrobial, and pharmacological activities, often attributed to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-21-15(11-6-2-4-8-13(11)17)10-19-16(20)12-7-3-5-9-14(12)18/h2-9,15H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIQHXUGXZNJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1Cl)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert it to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzamide core with chloro and methoxyethyl substituents, which contribute to its biological activity. The synthesis typically involves multi-step processes starting from readily available precursors. Common synthetic routes include:
- Nitration : Introducing a nitro group into the benzene ring.
- Reduction : Converting the nitro group to an amine.
- Chlorination : Adding the chloro substituent.
- Sulfamoylation : Introducing the sulfamoyl group.
- Amidation : Forming the final benzamide structure.
These steps can be adjusted based on desired derivatives and specific applications in research .
Anticancer Properties
Research indicates that 2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism involves modulation of cellular pathways that lead to increased apoptosis rates, evidenced by significant increases in annexin V-FITC positive cells compared to controls .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated significant inhibition against various bacterial strains, suggesting potential applications as an antibacterial agent. The effectiveness was measured through zone of inhibition assays, where it showed comparable results to standard antibiotics .
Applications in Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of more complex molecules used in drug development. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity, making it a valuable candidate for further research in therapeutic applications .
Case Studies
- Breast Cancer Research : A study focused on the compound's ability to induce apoptosis in MDA-MB-231 cells showed a remarkable increase in apoptotic markers when treated with the compound compared to untreated controls. This highlights its potential as a therapeutic agent in oncology .
- Antimicrobial Studies : In another study, the compound was tested against several bacterial strains, demonstrating significant antibacterial activity at low concentrations. This positions it as a candidate for developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing groups (e.g., trifluoroethoxy in 17 ) lower melting points compared to electron-donating groups (e.g., methoxy in 16 ).
Benzimidazole and Thiazole Derivatives (–13)
Benzamides with heterocyclic substituents exhibit distinct biological profiles:
Key Findings :
- Benzimidazole derivatives (e.g., 7c in ) show enhanced antimicrobial activity due to the planar aromatic system, which facilitates DNA intercalation.
- The title compound lacks a heterocyclic ring but compensates with a chlorinated aromatic system, which may favor different target interactions .
Indole and Nitazoxanide Derivatives (–16)
Key Findings :
- The indole derivative’s higher logP (3.9 vs. 2.5 for nitazoxanide) indicates greater lipophilicity, which may enhance membrane permeability.
Structural Analogues with Chlorinated Aromatic Systems ()
Key Findings :
- The trans conformation of the amide group is conserved across these analogs, stabilizing crystal packing via N–H···O hydrogen bonds .
Biological Activity
2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse scientific literature.
Synthesis and Structural Characteristics
The synthesis of 2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-(2-chlorophenyl)-2-methoxyethylamine. Structural analysis using X-ray crystallography has shown that the compound exhibits a planar conformation with specific dihedral angles between functional groups, which can influence its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The mechanism of action appears to involve apoptosis induction, with significant increases in annexin V-FITC positivity observed in treated cells, indicating early apoptotic events .
Table 1: Anticancer Activity of 2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10.93 | Induction of apoptosis |
| HCT-116 | 0.268 | VEGFR-2 inhibition and G2/M arrest |
Antibacterial Activity
In addition to its anticancer properties, the compound has demonstrated significant antibacterial activity. It was tested against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The results indicated a promising inhibition rate at concentrations as low as 50 µg/mL, showcasing its potential as an antibacterial agent .
Table 2: Antibacterial Activity
| Bacterial Strain | Inhibition (%) at 50 µg/mL |
|---|---|
| Staphylococcus aureus | 80.69 |
| Klebsiella pneumoniae | 79.46 |
Mechanistic Insights
The biological activity of 2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide can be attributed to its interaction with specific molecular targets. Molecular docking studies have suggested that the compound binds effectively to the active site of carbonic anhydrase IX (CA IX), a target implicated in tumor growth and metastasis. The selectivity for CA IX over other isoforms (CA II) enhances its therapeutic potential while minimizing side effects .
Case Studies
Several case studies have reported on the efficacy of similar compounds in clinical settings, providing a contextual background for the potential application of 2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide:
- Case Study on Apoptosis Induction : In a study involving MDA-MB-231 cells, treatment with related compounds led to a marked increase in apoptotic cell death, supporting the hypothesis that structural modifications can enhance pro-apoptotic effects.
- Antibacterial Efficacy Comparison : Comparative studies showed that compounds with similar structural motifs exhibited varying degrees of antibacterial activity, suggesting that slight modifications could optimize efficacy against resistant strains.
Q & A
Basic: What are the optimal synthetic routes for 2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide?
Answer:
The synthesis typically involves a multi-step approach starting with coupling a benzoyl chloride derivative with a substituted phenethylamine. Key steps include:
- Acylation : Reacting 2-chlorobenzoyl chloride with 2-(2-chlorophenyl)-2-methoxyethylamine under Schotten-Baumann conditions (e.g., dichloromethane, aqueous NaOH) to form the amide bond .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Optimize yields (typically 60–75%) by controlling reaction temperature (0–5°C during acylation) and stoichiometry (1:1.1 molar ratio of amine to acyl chloride) .
- Validation : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) and confirm purity via melting point (reported range: 142–145°C) .
Basic: How can researchers confirm the structural identity of this compound?
Answer:
Structural verification requires a combination of analytical techniques:
- X-ray Crystallography : Resolve the crystal structure to confirm the planar benzamide core and spatial arrangement of substituents (e.g., dihedral angles between aromatic rings: 45–55°) .
- Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₆H₁₄Cl₂NO₂) with [M+H]+ at m/z 322.0372 .
Advanced: What are the key considerations in designing biological assays for this compound?
Answer:
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., substituted benzamides inhibiting PARP or EGFR) .
- Assay Conditions :
- Dose-Response Analysis : Test concentrations from 1 nM to 100 μM, using nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Reported IC₅₀ ranges: 5–20 μM for kinase inhibition .
Advanced: How can researchers resolve discrepancies in reported biological activities of this compound?
Answer:
Contradictions often arise from assay variability or impurities:
- Reproducibility Checks :
- Mechanistic Studies :
- Meta-Analysis : Compare data across studies using tools like ChemRICH to identify outliers linked to solvent choice (e.g., DMSO vs. cyclodextrin) .
Advanced: What computational methods predict the biological targets and binding modes of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (PDB IDs: 1M17, 2ITO). Key residues: Hydrogen bonding with hinge-region Lys/Met and hydrophobic contacts with gatekeeper Phe .
- QSAR Models : Train models on datasets like ChEMBL (IC₅₀ values for 200+ benzamides) to predict logP (clogP ~3.2) and polar surface area (PSA ~60 Ų) .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .
Advanced: How does substituent variation (e.g., halogen position) affect the compound’s activity?
Answer:
- Electron-Withdrawing Groups :
- SAR Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
